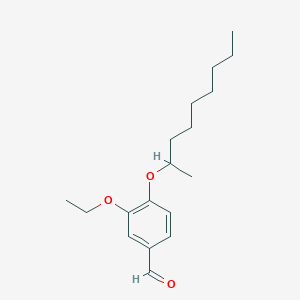
3-Ethoxy-4-(methyloctyloxy)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethoxy-4-methoxybenzaldehyde is a derivative of vanillin . It is used as a pharmaceutical intermediate . It is also used to synthesize Compound of Designation red 10 binding (CDr10b) to investigate its role in neuroinflammatory diseases .
Molecular Structure Analysis
The molecular formula of 3-Ethoxy-4-methoxybenzaldehyde is C10H12O3 . The InChI Key is VAMZHXWLGRQSJS-UHFFFAOYSA-N .
Chemical Reactions Analysis
3-Ethoxy-4-methoxybenzaldehyde can be reduced to the corresponding alcohol using reducing agents like lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) .
Physical And Chemical Properties Analysis
3-Ethoxy-4-methoxybenzaldehyde appears as white crystals or powder . It has a melting point of 47.0-54.0°C . It is soluble in methanol .
科学的研究の応用
Optical Nonlinear Properties
Research has shown that Schiff base compounds derived from ethyl-4-amino benzoate and 2-hydroxy-3-ethoxy benzaldehyde exhibit significant nonlinear refractive indices, making them potential candidates for use as optical limiters (OLrs). The properties of these compounds were thoroughly investigated using various spectroscopic techniques (Abdullmajed et al., 2021).
Synthesis and Chemical Modification
3,4-Dihydroxy-benzaldehyde, closely related to 3-Ethoxy-4-(methyloctyloxy)benzaldehyde, has been studied for regioselective protection of its hydroxyl groups, a process critical in synthetic chemistry for creating various derivatives (Plourde & Spaetzel, 2002).
Application in Polymer Synthesis
Bis-aldehyde monomers, including 3-ethoxy-4-(4′-formyl-phenoxy)benzaldehyde, have been synthesized and polymerized to create poly(azomethine)s. These polymers were evaluated for their physicochemical properties and found to have significant electrical conductivity, making them useful in electronic applications (Hafeez et al., 2019).
Crystal Structure Analysis
Studies on the crystal structure of compounds derived from 3-ethoxy-4-(methyloctyloxy)benzaldehyde provide insights into their physical properties and potential applications in materials science. For instance, the analysis of 2-[3-(tosyloxy)propoxy]benzaldehyde revealed a unique U-shaped conformation (Jene et al., 1999).
Magnetic Properties in Coordination Chemistry
Studies involving 3-ethoxy-4-(methyloctyloxy)benzaldehyde in coordination chemistry have explored its role in the synthesis of magnetic materials. An example is its use in creating Co(II)4O4 cubes, which exhibit unique magnetic properties and crystal structures (Zhang et al., 2013).
Pharmaceutical Research
While explicitly excluding drug use and dosage information, it's notable that derivatives of 3-ethoxy-4-(methyloctyloxy)benzaldehyde may be investigated for their potential pharmaceutical applications. For example, studies on similar compounds have examined their anti-inflammatory and antimicrobial properties (Gaikwad et al., 2010).
Safety and Hazards
3-Ethoxy-4-methoxybenzaldehyde is air sensitive and should be stored in a tightly sealed container away from oxidizing agents . It is combustible and may cause skin and eye irritation. It is harmful if inhaled and may cause respiratory irritation. It may damage fertility or the unborn child. It is toxic to aquatic life with long-lasting effects .
作用機序
Target of Action
The primary targets of 3-Ethoxy-4-(methyloctyloxy)benzaldehyde are currently unknown. This compound is a derivative of vanillin
Biochemical Pathways
Vanillin, from which this compound is derived, is known to affect various biochemical pathways, including those involved in inflammation and oxidation . .
Pharmacokinetics
It is soluble in methanol , which suggests that it may be well-absorbed in the body.
特性
IUPAC Name |
3-ethoxy-4-nonan-2-yloxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O3/c1-4-6-7-8-9-10-15(3)21-17-12-11-16(14-19)13-18(17)20-5-2/h11-15H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEPLPBDNZKRAPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(C)OC1=C(C=C(C=C1)C=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Methylphenyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylic acid;hydrochloride](/img/structure/B2418864.png)
![2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2418865.png)
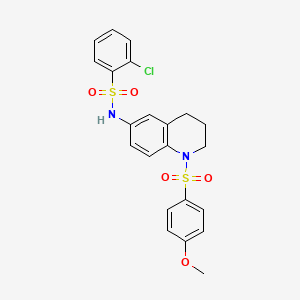
![5-(4-Fluorophenyl)-1-oxaspiro[2.3]hexane](/img/structure/B2418868.png)

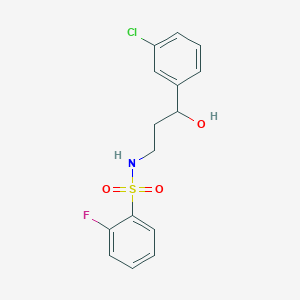

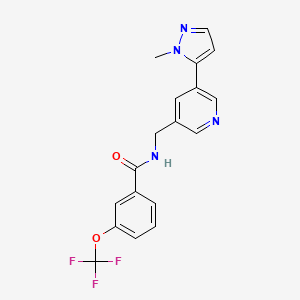
![3-(3-(4-(2-hydroxyphenyl)piperazin-1-yl)-3-oxopropyl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B2418877.png)
![1-(3-chlorophenyl)-8-ethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2418879.png)
![4-fluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2418880.png)
![N-1,3-benzodioxol-5-yl-2-{[6-(2-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2418881.png)
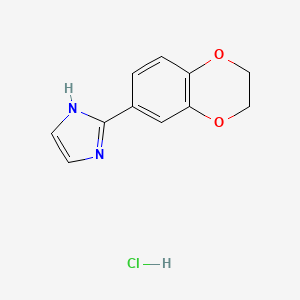
![7-[(2-Fluorophenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2418883.png)